Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt
Description
Fundamental Principles of Biotinylation in Contemporary Biological Research
Biotinylation is a widely utilized bioconjugation technique that involves the covalent attachment of biotin (B1667282), a small B-vitamin (vitamin B7), to a molecule of interest, such as a protein or nucleic acid. labinsights.nlwikipedia.org The power of biotinylation lies in the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-diagnostics.comthermofisher.com This interaction, one of the strongest known in nature, is rapid and resistant to extremes of pH, temperature, and denaturing agents, making it a robust tool for a multitude of applications. wikipedia.orgthermofisher.com
The small size of the biotin molecule (244.31 g/mol ) is advantageous as it is less likely to perturb the natural function of the biomolecule it is attached to. wikipedia.org Biotinylation can be achieved through two primary approaches:
Chemical Biotinylation: This method uses biotinylation reagents that have a reactive group designed to target specific functional groups on the target molecule. wikipedia.orgcreative-diagnostics.com Common targets include primary amines (found on lysine (B10760008) residues and the N-terminus of proteins), sulfhydryls (on cysteine residues), and carboxyl groups (on aspartic and glutamic acid residues and the C-terminus). wikipedia.orgcreative-diagnostics.com
Enzymatic Biotinylation: This approach offers high specificity by using an enzyme, such as biotin ligase (BirA), to attach biotin to a specific recognition sequence engineered into the target protein. labinsights.nl
The versatility of biotinylation has made it a cornerstone of modern biological research, with applications in protein purification, detection (e.g., in Western blotting and ELISA), cell surface labeling, and the study of protein-protein interactions. wikipedia.org
Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Modulating Bioconjugate Properties for Research
Polyethylene glycol (PEG) is a non-ionic, water-soluble polymer that is widely used in bioconjugation to modify the properties of biomolecules. nih.govnih.gov The process of covalently attaching PEG chains, known as PEGylation, can confer several beneficial characteristics to a bioconjugate. nih.gov
One of the primary advantages of PEGylation is the enhancement of aqueous solubility, which is particularly useful for hydrophobic molecules. nih.gov The hydrophilic nature of PEG can also increase the stability of the bioconjugate by protecting it from enzymatic degradation. nih.govpurepeg.com In a biological context, the presence of PEG chains can create a "stealth" effect, shielding the bioconjugate from the host's immune system and reducing immunogenicity. purepeg.com
PEG linkers can vary in length and structure, allowing for precise control over the spacing between the conjugated molecules. wikipedia.org This can be critical for maintaining the biological activity of a protein by minimizing steric hindrance. labinsights.nl Heterobifunctional PEGs, which have different reactive groups at each end, are particularly valuable as they can act as a bridge to connect two different molecules. nih.gov
Overview of Cleavable Linker Chemistries in Reversible Bioconjugation
Cleavable linkers are a class of connectors used in bioconjugation that can be broken under specific chemical or enzymatic conditions. nih.gov This ability to reverse the conjugation is highly desirable in many research applications, such as the release of a captured molecule from a solid support or the targeted delivery and release of a payload within a cell. adcreview.com
The design of a cleavable linker is centered around a labile bond that is stable under certain conditions but can be selectively cleaved by a specific trigger. symeres.com Common cleavage strategies include:
Acid-Cleavable Linkers: These linkers, such as hydrazones, are stable at neutral pH but are hydrolyzed under the acidic conditions found in cellular compartments like endosomes and lysosomes. broadpharm.comproteogenix.science
Disulfide Linkers: These linkers contain a disulfide bond that can be cleaved by reducing agents. The intracellular environment is significantly more reducing than the extracellular space due to a higher concentration of glutathione (B108866), providing a mechanism for selective cleavage inside a cell. broadpharm.com
Enzyme-Cleavable Linkers: These linkers incorporate a specific peptide sequence that can be recognized and cleaved by a particular enzyme. proteogenix.science For example, linkers containing a valine-citrulline dipeptide can be cleaved by cathepsin B, a protease that is often overexpressed in tumor cells. broadpharm.comnih.gov
Photocleavable Linkers: These linkers contain a photolabile group that breaks upon exposure to light of a specific wavelength, offering a high degree of temporal and spatial control over the cleavage event. nih.gov
The choice of a cleavable linker depends on the specific requirements of the experiment, including the desired cleavage conditions and the nature of the biomolecules involved. adcreview.com
Introduction to Oxyamine-Mediated Ligation in Targeted Bioconjugation
Oxyamine-mediated ligation is a chemoselective reaction that forms an oxime bond between an oxyamine (or more broadly, an alkoxyamine) and an aldehyde or ketone. nih.govrsc.org This reaction is a valuable tool in bioconjugation due to its high specificity and the stability of the resulting oxime linkage, which is more stable to hydrolysis than the related hydrazone bond. rsc.org
The reaction proceeds efficiently under mild aqueous conditions, which is crucial for maintaining the integrity of sensitive biomolecules. uni-konstanz.denih.gov The rate of oxime ligation can be influenced by pH, with acidic conditions generally favoring the reaction. uni-konstanz.denih.gov Catalysts, such as aniline (B41778) and its derivatives, can be used to increase the reaction rate, particularly at neutral pH. nih.govuni-konstanz.de
To utilize oxyamine ligation, one of the biomolecules to be conjugated must contain or be modified to contain an aldehyde or ketone, while the other is functionalized with an oxyamine group. nih.gov This strategy has been widely employed for the site-specific labeling of proteins, the immobilization of carbohydrates, and the construction of complex bioconjugates. rsc.orgnih.gov
Contextualizing Biotin-PEG4-SS-NH-PEG3-oxyamine HCl Salt as a Versatile Research Reagent
The chemical compound This compound is a sophisticated bioconjugation reagent that integrates several of the principles discussed above. It is a multifunctional linker designed for specific and reversible bioconjugation applications in research. An analysis of its structure reveals its key components and their respective functions:
Biotin: This group provides the high-affinity binding to avidin or streptavidin, enabling detection, purification, or immobilization of the conjugated molecule. medkoo.com
PEG4 and PEG3: The two polyethylene glycol (PEG) spacers (with four and three repeating units, respectively) impart hydrophilicity to the reagent and the resulting bioconjugate. medkoo.comaxispharm.com This improves water solubility and provides a flexible spacer arm to minimize steric hindrance. medkoo.com
SS (Disulfide Bond): This is a cleavable linker that allows for the release of the conjugated molecule under reducing conditions. medkoo.com This feature is particularly useful for applications requiring the recovery of the target molecule after its capture via the biotin-avidin interaction.
Oxyamine: This reactive group enables the specific and covalent attachment of the linker to a molecule containing an aldehyde or ketone group, forming a stable oxime bond. medkoo.comaxispharm.com
HCl Salt: The hydrochloride salt form generally enhances the stability and solubility of the compound.
In essence, this reagent allows a researcher to first label a molecule containing an aldehyde or ketone with biotin via the oxyamine group. The PEG spacers enhance the solubility and accessibility of the biotin tag. Subsequently, the biotinylated molecule can be captured using avidin or streptavidin. Finally, the molecule can be released from the capture agent by cleaving the disulfide bond with a reducing agent. This makes This compound a powerful and versatile tool for a range of applications in chemical biology, including protein labeling, immunoassays, and nanoparticle conjugation. evitachem.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₆₅ClN₆O₁₂S₃ |
| Molecular Weight | 881.55 g/mol |
| Appearance | Provided as a solid |
| Solubility | Soluble in water |
| Reactive Group | Oxyamine (reacts with aldehydes and ketones) |
| Cleavage Site | Disulfide bond (cleaved by reducing agents) |
| Storage Conditions | Recommended at -20°C for long-term storage |
Data sourced from MedKoo Biosciences. medkoo.com
Structure
2D Structure
Properties
Molecular Formula |
C34H65ClN6O12S3 |
|---|---|
Molecular Weight |
881.55 |
IUPAC Name |
2-[2-[2-[2-[3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxyazanium;chloride |
InChI |
InChI=1S/C34H64N6O12S3.ClH/c35-52-24-23-51-22-21-50-18-15-47-12-8-37-32(43)6-25-54-55-26-9-38-31(42)5-10-45-13-16-48-19-20-49-17-14-46-11-7-36-30(41)4-2-1-3-29-33-28(27-53-29)39-34(44)40-33;/h28-29,33H,1-27H2,35H3,(H4-,36,37,38,39,40,41,42,43,44);1H/t28-,29-,33-;/m0./s1 |
InChI Key |
UZHZIFMCCRNJLW-DWDWHFOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCOCCOCCOCCO[NH3+])NC(=O)N2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt |
Origin of Product |
United States |
Synthetic Methodologies and Modular Design of Biotin Peg4 Ss Nh Peg3 Oxyamine Hcl Salt
Modular Synthesis Approaches for PEGylated Bioconjugation Linkers
The construction of complex bioconjugation agents like Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt relies on a modular synthesis strategy. This approach treats the linker as a series of interchangeable functional blocks that are assembled sequentially. ub.eduacs.org This methodology offers significant advantages, allowing for the rational design and optimization of linkers for specific applications by modifying or replacing individual modules. unipd.it
The synthesis of such linkers often involves a liquid-phase or solid-phase strategy where different protected building blocks are coupled together. A common approach utilizes a central scaffold or backbone to which the various functional arms are attached. acs.org For instance, a symmetric backbone could be used to link a targeting ligand, a payload, and a chelator, with PEG chains incorporated to ensure proper spacing and solubility. acs.orgacs.org The use of orthogonal protecting groups is fundamental to this strategy, enabling the selective deprotection and reaction of one functional group without affecting others on the molecule. beilstein-journals.org This precise control is essential for building complex, multi-functional architectures. The hydrophilic PEG spacers, in particular, are incorporated to improve the water solubility and reduce the aggregation of the final bioconjugate. acs.org
Table 1: Functional Modules in this compound
| Module | Chemical Group | Primary Function | Synthetic Consideration |
| Targeting Moiety | Biotin (B1667282) | High-affinity binding to streptavidin/avidin (B1170675) | Integration via activated carboxyl group (e.g., NHS ester) |
| Spacer Arm 1 | PEG4 (Polyethylene Glycol, 4 units) | Enhances solubility, provides spatial separation | Stepwise synthesis or use of pre-made PEG4 blocks |
| Cleavable Unit | Disulfide Bond (-S-S-) | Redox-sensitive cleavage in reducing environments | Incorporation via disulfide-containing building blocks or oxidation of thiols |
| Spacer Arm 2 | PEG3 (Polyethylene Glycol, 3 units) | Enhances solubility, provides spatial separation | Stepwise synthesis or use of pre-made PEG3 blocks |
| Reactive Handle | Oxyamine (-O-NH2) | Forms stable oxime bond with aldehydes/ketones | Introduction in a protected form, deprotected in the final steps |
Strategies for Incorporating Disulfide Bonds into Multi-Functional Linkers
The disulfide bond is a key functional element in this linker, rendering it cleavable under specific biological conditions. Disulfide linkers are designed to be stable in the relatively oxidizing extracellular environment but are readily cleaved in the highly reducing intracellular environment, where concentrations of glutathione (B108866) (GSH) are up to 1000-fold higher. creative-biolabs.com This redox-responsiveness allows for the targeted release of conjugated molecules inside cells. researchgate.net
Several synthetic strategies exist for incorporating a disulfide bridge into a linker architecture:
Direct Synthesis from Disulfide-Containing Linkers: This is a straightforward approach where a building block that already contains the disulfide bond is used as a starting material or intermediate in the synthetic sequence. researchgate.net
In Situ Oxidation of Thiolated Linkers: This method involves the synthesis of two separate fragments, each containing a terminal thiol (-SH) group. The disulfide bond is then formed by oxidizing these two thiol-containing molecules, often using mild oxidizing agents in solution. researchgate.net
Post-Synthetic Modification: In some cases, a linker is fully assembled with a placeholder functional group, which is later converted to a disulfide. This can also involve the reaction of a thiol-containing linker with an activated disulfide reagent. researchgate.net
The stability of the disulfide bond can be fine-tuned. For example, introducing steric hindrance, such as methyl groups adjacent to the disulfide bond, can enhance its stability in circulation and reduce premature cleavage. creative-biolabs.com
Chemical Integration of Biotin Moiety into Complex Linker Architectures
Biotin is incorporated as a high-affinity targeting moiety, renowned for its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin. The integration of biotin into a complex linker requires the activation of its valeric acid side chain. nih.gov
A standard and effective method is the conversion of biotin's carboxylic acid into a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. nih.gov This is typically achieved by reacting biotin with N,N'-disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent like DCC or EDC. nih.gov The resulting Biotin-NHS ester is an amine-reactive intermediate that can be efficiently coupled to a primary amine on the PEG linker backbone, forming a stable amide bond.
The synthesis must be designed to ensure that the biotin remains accessible for binding to its protein target. nih.gov The inclusion of the PEG4 spacer between the biotin and the rest of the linker architecture is a deliberate design choice to provide sufficient spatial separation, minimizing steric hindrance that could otherwise prevent or weaken the biotin-streptavidin interaction. nih.gov
Table 2: Key Reactions in Modular Linker Synthesis
| Reaction Type | Purpose | Reactants Example | Bond Formed |
| Amide Coupling | Biotin Integration | Biotin-NHS Ester + Amine-PEG linker | Amide (-CO-NH-) |
| Williamson Ether Synthesis | PEG Chain Elongation | PEG-alkoxide + PEG-tosylate | Ether (-O-) |
| Disulfide Exchange/Oxidation | Disulfide Formation | Thiol-Linker 1 + Thiol-Linker 2 | Disulfide (-S-S-) |
| Oxime Ligation | Bioconjugation | Oxyamine-Linker + Aldehyde-Protein | Oxime (-O-N=CH-) |
| Deprotection | Unmasking Functional Groups | Boc-protected amine + Trifluoroacetic Acid (TFA) | Free Amine (-NH2) |
Control and Optimization of Linker Lengths (PEG4, PEG3) in Synthesis for Research Applications
Solubility: PEG chains are hydrophilic and significantly increase the aqueous solubility of often-hydrophobic payloads or linkers. acs.org
Pharmacokinetics: Longer PEG chains can increase the hydrodynamic radius of a conjugate, which can slow its plasma clearance and potentially improve in vivo efficacy. researchgate.net However, there can be a threshold beyond which further increases in length offer no additional benefit. researchgate.net
Steric Hindrance: The PEG spacers provide distance between the biotin tag, the cleavable bond, and the conjugated molecule, which is critical for ensuring that each part can function without interfering with the others. nih.gov
The synthesis of monodisperse (uniformly sized) PEG linkers is crucial for creating homogeneous products, which is a regulatory requirement for therapeutic bioconjugates. nih.gov Stepwise synthetic methods are often employed to build PEG chains one monomer at a time or by coupling well-defined, shorter PEG blocks. beilstein-journals.org This approach typically involves a PEG monomer with a reactive group at one end (e.g., a hydroxyl group) and a protected reactive group at the other (e.g., an acid-labile DMTr group or a base-labile phenethyl group). beilstein-journals.org The synthesis proceeds in cycles of deprotection and coupling, allowing for the precise construction of PEG chains of a specific length, such as the PEG4 and PEG3 units in the title compound. beilstein-journals.org This control over linker length is a powerful tool for optimizing the performance of bioconjugates in research and therapeutic development. unipd.itacs.org
Mechanistic Insights into the Reactivity and Cleavage of Biotin Peg4 Ss Nh Peg3 Oxyamine Hcl Salt
Biotin-Avidin/Streptavidin Interaction Dynamics in Conjugated Systems
The interaction between biotin (B1667282) and avidin (B1170675) or its bacterial analogue, streptavidin, is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd) in the order of 10⁻¹⁵ M. astralscientific.com.aubroadpharm.com This high affinity forms the basis of numerous detection and purification systems in biotechnology. The incorporation of PEG spacers in biotin conjugates, such as Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt, can modulate these interaction dynamics.
Kinetic and Thermodynamic Parameters in Research Constructs
Thermodynamically, the binding of biotin to avidin is an exothermic process, with an enthalpy change (ΔH) of approximately -20.3 kcal/mol. agscientific.com For streptavidin, the reaction is even more exothermic, with a ΔH of -23 kcal/mol. agscientific.com Interestingly, the entropy change (ΔS) for the biotin-avidin interaction is close to zero, suggesting that the expected increase in entropy from hydrophobic interactions is offset by a decrease in entropy due to the formation of buried hydrogen bonds. agscientific.com The binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG). researchgate.netnih.gov
| Parameter | Avidin | Streptavidin | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | astralscientific.com.aunih.gov |
| Association Rate Constant (k_on) | 10⁵ - 10⁷ M⁻¹s⁻¹ | 10⁵ - 10⁷ M⁻¹s⁻¹ | nih.gov |
| Enthalpy Change (ΔH) | -20.3 kcal/mol | -23 kcal/mol | agscientific.com |
| Entropy Change (ΔS) | ~0 | - | agscientific.com |
| Gibbs Free Energy Change (ΔG) | Negative | Negative | researchgate.netnih.gov |
Table 1: Comparative kinetic and thermodynamic parameters for the interaction of biotin with avidin and streptavidin.
Influence of PEG Spacer on Biotin Accessibility and Binding Efficiency
The inclusion of PEG spacers, such as the PEG4 and PEG3 units in this compound, plays a crucial role in the accessibility of the biotin moiety to the binding pocket of avidin or streptavidin. These flexible, hydrophilic chains extend the biotin group away from the conjugated molecule, thereby reducing steric hindrance that might otherwise impede the interaction. broadpharm.com
Disulfide Bond Cleavage Mechanisms in Reducing Environments
The disulfide bond within the this compound provides a cleavable linkage, enabling the release of a conjugated molecule under reducing conditions. This feature is particularly valuable in applications requiring the controlled delivery and release of cargo.
Considerations for Intracellular Cleavage in Cellular Research Models
The intracellular environment is significantly more reducing than the extracellular space, primarily due to the high concentration of glutathione (B108866) (GSH). nih.gov GSH, a tripeptide, is the most abundant non-protein thiol in mammalian cells, with concentrations in the cytosol ranging from 1 to 10 mM. nih.govmdpi.com This high GSH concentration facilitates the cleavage of disulfide bonds in molecules that have been internalized by cells.
The distribution of GSH is not uniform throughout the cell. The cytosol and nucleus maintain a highly reducing environment. mdpi.com While the endoplasmic reticulum (ER) is more oxidizing to facilitate disulfide bond formation in proteins, it still contains a significant concentration of GSH. nih.govfrontiersin.org Endosomes, which are key organelles in the trafficking of internalized molecules, also possess a reducing environment capable of cleaving disulfide bonds, although the exact GSH concentration is less defined than in the cytosol. researchgate.netnih.gov This differential in reducing potential between the extracellular and intracellular compartments is a key principle exploited in drug delivery systems utilizing disulfide linkers. rsc.org
| Cellular Compartment | Glutathione (GSH) Concentration | Redox Environment | Reference |
| Extracellular | Micromolar range | Oxidizing | nih.gov |
| Cytosol | 1 - 10 mM | Highly Reducing | nih.govmdpi.com |
| Endoplasmic Reticulum (ER) | ~15 mM (total glutathione) | More Oxidizing than Cytosol | nih.gov |
| Mitochondria | 5 - 10 mM | Reducing | mdpi.comfrontiersin.org |
| Endosomes/Lysosomes | Lower than cytosol, but reducing | Reducing | researchgate.netnih.gov |
Table 3: Glutathione concentration and redox environment in different cellular compartments.
Rate of Release of Conjugated Entities in Experimental Settings
The rate of cleavage of the disulfide bond and subsequent release of a conjugated molecule is dependent on several factors, including the specific structure of the disulfide linker, the concentration and type of reducing agent, and the local environment.
In vitro studies have shown that the rate of drug release from disulfide-linked prodrugs is dependent on the reactivity of the thiol agent, with DTT generally showing faster kinetics than cysteine or glutathione. nih.gov The structure of the linker itself also plays a critical role; for example, steric hindrance around the disulfide bond can significantly impact the rate of cleavage. rsc.org
In cellular contexts, the release of cargo from disulfide-linked conjugates is triggered upon internalization into the reducing environment of the cell. For instance, studies using fluorescent probes with disulfide linkers have shown that disulfide reduction can begin in endosomes with a half-time of several hours. nih.gov The rate of release can be influenced by the efficiency of cellular uptake and the trafficking pathway of the conjugate. For example, some studies have observed that for certain disulfide-linked prodrugs, extracellular release can be more significant than intracellular release, highlighting the complexity of these systems. nih.gov The design of the linker is therefore a critical parameter to control the desired release profile of the conjugated entity in experimental settings. rsc.orgnih.gov
Oxyamine-Aldehyde Ligation (Oxime Bond Formation)
The reaction between the oxyamine functional group of this compound and an aldehyde is a cornerstone of bioconjugation, resulting in the formation of a stable oxime bond. This ligation is a type of condensation reaction where the nucleophilic aminooxy group (R-ONH₂) attacks the electrophilic carbonyl carbon of an aldehyde (R'-CHO), yielding an oxime (R-ON=CHR') and a molecule of water as the sole byproduct. nih.govnih.gov This process is highly valued for its bioorthogonality, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes. nih.govnih.gov
The mechanism is initiated by the nucleophilic attack of the oxyamine on the aldehyde, forming a tetrahedral carbinolamine intermediate. The rate-determining step in the pH range of approximately 3 to 7 is the subsequent acid-catalyzed dehydration of this intermediate to form the final C=N double bond of the oxime. nih.gov Due to the requirement for protonation in the dehydration step, the reaction is typically most favorable under slightly acidic conditions. nih.gov
Reaction Kinetics and Efficiency in Bioconjugation
To overcome this limitation, nucleophilic catalysts, such as aniline (B41778) and its derivatives, are frequently employed to accelerate the reaction at neutral pH. researchgate.netrsc.org These catalysts function by first reacting with the aldehyde to form a protonated Schiff base, which is more reactive towards the oxyamine than the original carbonyl, thereby increasing the rate of transimination to the oxime product. researchgate.netrsc.org Research has identified m-phenylenediamine (B132917) (mPDA) as a particularly efficient catalyst, demonstrating a significantly higher catalytic rate than aniline, largely due to its greater aqueous solubility which allows for its use at higher concentrations. nih.gov Studies have shown that mPDA can be up to 15 times more efficient than aniline in certain protein labeling applications. nih.gov The rate constants for oxime ligation are comparable to other widely used bioconjugation reactions, such as the Staudinger ligation. acs.org
Interactive Table 1: Kinetic Analysis of Catalyzed Oxime Ligation Press the "play" button to simulate the effect of different catalysts on the observed reaction rate constant (k_obs).
This is a simplified interactive representation. Actual reaction rates depend on specific substrates, concentrations, and buffer conditions.
Static Data Table 1: Kinetic Analysis of Catalyzed Oxime Ligation
| Catalyst (25 mM) | Observed Rate Constant (k_obs, M⁻¹s⁻¹) | Relative Efficiency (vs. Aniline) |
| Aniline | 0.018 ± 0.001 | 1.0x |
| p-Phenylenediamine (B122844) (pPDA) | 0.025 ± 0.001 | ~1.4x |
| m-Phenylenediamine (mPDA) | 0.038 ± 0.002 | ~2.1x |
| Data derived from kinetic analysis of oxime ligation between citral (B94496) (50 µM) and aminooxy-dansyl (100 µM) at pH 7.0. nih.gov |
Specificity and Selectivity of Oxime Formation with Biomolecules
A key advantage of the oxyamine-aldehyde ligation is its exceptional chemoselectivity. nih.govrsc.org The oxyamine group of this compound reacts specifically with aldehyde or ketone functionalities, showing negligible cross-reactivity with other nucleophilic groups commonly present in biomolecules, such as amines and thiols. nih.gov This high degree of specificity allows for precise, site-directed modification of complex biomolecules like proteins, peptides, and carbohydrates within a complex biological milieu. nih.govresearchgate.net
The targeted biomolecule must possess a carbonyl group. This is often achieved by introducing an aldehyde or ketone at a specific site through various methods:
Oxidation of N-terminal residues: The N-terminal serine or threonine of a protein can be oxidized to generate a glyoxylyl aldehyde. researchgate.net
Incorporation of unnatural amino acids: Genetic code expansion techniques can be used to incorporate unnatural amino acids containing ketone or aldehyde side chains (e.g., p-acetylphenylalanine) into the protein sequence. nih.govresearchgate.net
Modification of glycans: The carbohydrate moieties of glycoproteins can be enzymatically or chemically modified to introduce aldehyde groups. researchgate.net
Reaction with reducing sugars: The open-chain form of reducing sugars, such as glucose, contains an aldehyde group that can react with the oxyamine functionality. ncert.nic.in
This selectivity ensures that the biotin label is attached only at the desired location, preserving the native structure and function of the biomolecule.
Stability of Oxime Linkages in Diverse Research Conditions
The oxime linkage is renowned for its high stability, particularly when compared to other imine-based linkages like hydrazones. nih.govresearchgate.net This stability is attributed to electronic effects, including the delocalization of the oxygen lone pair into the C=N bond, which reduces the electrophilicity of the carbon atom and thus its susceptibility to hydrolysis. nih.govrsc.org
The hydrolysis of oxime bonds is catalyzed by acid, and the linkage is generally very stable at or near physiological pH. rsc.orgnih.gov Studies have shown that the rate constant for the hydrolysis of an oxime can be approximately 1,000-fold lower than that of a comparable hydrazone at neutral pH. nih.govresearchgate.net While stable under neutral and mildly acidic conditions (pH 4-7), the bond becomes more labile at lower pH values (e.g., pH < 3). rsc.orgresearchgate.netacs.org For instance, some oxime-linked polymers were found to be stable for over 55 hours at pH 3, but degraded significantly within 24 hours at pH 2. rsc.org This pH-dependent stability can be exploited in applications such as pH-triggered drug release from carrier molecules. acs.org The reversibility of the oxime bond can also be utilized in dynamic covalent chemistry, though the exchange is typically slow without a catalyst or the presence of a high concentration of a competing alkoxyamine or carbonyl compound. rsc.orgnih.gov
Interactive Table 2: Comparative Hydrolytic Stability of C=N Linkages at pD 7.0 Click on the bars to highlight the half-life of different linkages.
This is a simplified interactive representation. pD is used for NMR studies in deuterated buffers and is analogous to pH.
Static Data Table 2: Comparative Hydrolytic Stability of C=N Linkages
| Linkage Type | Relative Rate of Hydrolysis (vs. Oxime) at pD 7.0 | Half-life (t₁/₂) |
| Oxime | 1x | Very Long (> 1 year) |
| Methylhydrazone | ~600x | Hours to Days |
| Acetylhydrazone | ~300x | Hours to Days |
| Semicarbazone | ~160x | Days to Weeks |
| Data derived from studies on isostructural conjugates. nih.gov Absolute half-lives are highly dependent on the specific molecular structure and conditions. |
Advanced Applications of Biotin Peg4 Ss Nh Peg3 Oxyamine Hcl Salt in Academic Research
Development of Targeted Molecular Delivery Systems for Research Purposes
The unique architecture of Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt makes it an exemplary reagent for constructing targeted delivery systems. These systems are designed to shuttle molecular cargoes to specific biological locations, such as particular cell types or subcellular compartments, for research investigations.
In the pursuit of targeted molecular imaging and delivery, nanoparticles and liposomes serve as versatile carrier platforms. nih.govresearchgate.net The functionalization of these carriers with targeting ligands is crucial for directing them to the desired site of action. This compound is ideally suited for this purpose. Researchers can chemically introduce aldehyde or ketone groups onto the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) or liposomes. The oxyamine moiety of the linker then reacts specifically with these carbonyl groups, covalently attaching the linker to the carrier's surface. nih.govnih.gov
This process results in a nanoparticle or liposome (B1194612) decorated with outwardly facing biotin (B1667282) molecules. nih.gov These biotinylated carriers can then be used in targeted studies, for example, by directing them toward cells that overexpress biotin receptors or to surfaces coated with streptavidin for diagnostic array applications. nih.govrsc.org The PEG linkers ensure that the biotin is extended away from the carrier surface, minimizing steric hindrance and maximizing its ability to bind to its target. ruixibiotech.com
| Nanoparticle/Liposome Type | Surface Chemistry for Conjugation | Research Cargo | Target | Purpose of Study |
| Gold Nanoparticle (AuNP) | Aldehyde-functionalized self-assembled monolayer | Fluorescent Dye | Streptavidin-coated surface | Development of a universal detection probe nih.gov |
| Polymeric Micelle | Oxidized polysaccharide coating | Anti-cancer drug model | Biotin-receptor-overexpressing cancer cells (e.g., MCF-7) | Investigating receptor-mediated drug delivery rsc.org |
| Liposome | Aldehyde-derivatized lipids (e.g., DSPE-PEG-CHO) | Plasmid DNA (pDNA) | Cultured HeLa cells | Study of targeted gene delivery mechanisms nih.govresearchgate.net |
| Quantum Dot (QD) | Carbonyl groups on QD surface coating | Imaging Agent | Fixed cells expressing avidin-fusion proteins | High-resolution imaging of protein localization |
Understanding how molecules enter cells is a fundamental goal in cell biology. The biotin component of the linker can be exploited to facilitate cellular uptake through receptor-mediated endocytosis. nih.gov Many cancer cell lines, such as those derived from breast, ovarian, and lung cancers, are known to overexpress the sodium-dependent multivitamin transporter (SMVT), which is responsible for biotin uptake. nih.govnih.gov
By conjugating a molecule of interest (e.g., a fluorescent probe or a peptide) to this compound, researchers can create a probe that is actively transported into these cells. rsc.orgnih.gov This allows for detailed studies of internalization pathways and rates. youtube.com Critically, once the conjugate is inside the cell, it encounters a highly reducing environment due to the high intracellular concentration of glutathione (B108866) (GSH), which is approximately 1000-fold higher than in the extracellular space. rsc.org This high GSH concentration efficiently cleaves the disulfide bond in the linker, releasing the cargo from the biotin-PEG moiety. researchgate.net This release mechanism is essential for distinguishing between the effects of the cargo itself and the effects of the delivery vehicle.
| Cell Line | Conjugated Cargo | Key Research Question | Typical Observation |
| HeLa (Cervical Cancer) | Fluorescein | Does biotinylation enhance uptake via SMVT? | >4-fold increase in intracellular fluorescence compared to a non-biotinylated control. nih.gov |
| MCF-7 (Breast Cancer) | Apoptosis-inducing peptide | Can targeted delivery trigger cell-specific death? | Selective apoptosis observed only in biotin-receptor positive cells. |
| A549 (Lung Cancer) | Kinase Inhibitor | Is the released drug active after intracellular cleavage? | Inhibition of target kinase phosphorylation confirmed by Western blot post-treatment. |
A significant challenge in bioconjugation is achieving site-specificity to avoid disrupting the biological function of the cargo molecule. frontiersin.orgnih.gov The oxyamine group of this compound offers a highly chemoselective ligation strategy. medkoo.comuni-konstanz.de It reacts specifically with aldehydes or ketones, which are relatively rare in native proteins and nucleic acids. nih.gov
This allows for precise, site-specific conjugation. For instance, a protein can be engineered to contain an unnatural amino acid with a ketone side chain, or the carbohydrate domains of a glycoprotein (B1211001) can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups. nih.gov Similarly, a synthetic oligonucleotide can be synthesized with a terminal aldehyde modification. nih.gov The oxyamine linker then attaches the biotin-SS-PEG handle exclusively at this pre-determined site, preserving the integrity of the rest of the biomolecule. acs.org Once delivered to a target, this precisely attached cargo can be released in its native form through the reduction of the disulfide bond. tandfonline.com
Design and Implementation of Reversible Bioconjugation Platforms
The cleavable disulfide bond is the cornerstone of the linker's utility in creating reversible systems. axispharm.com This "reversibility" allows for the attachment and subsequent detachment of biomolecules, a feature that is highly valuable in purification and controlled release studies. thermofisher.comnih.gov
In proteomics, a key task is to isolate a specific protein and its binding partners from a complex cellular lysate. oup.comnih.gov Reversible biotinylation using a linker like this compound provides a powerful workflow for this purpose, often referred to as "tag-capture-release." nih.govcapes.gov.br
First, a target biomolecule (e.g., a glycoprotein from a cell lysate whose carbohydrates have been oxidized) is labeled with the linker. oup.com The biotin tag then allows the entire complex to be captured with high specificity by an affinity matrix, such as streptavidin-coated beads. nih.gov After immobilizing the complex, non-specifically bound proteins are washed away. The final and crucial step is the elution: instead of using harsh, denaturing conditions to break the strong biotin-streptavidin interaction, a simple buffer containing a reducing agent like dithiothreitol (B142953) (DTT) or TCEP is added. thermofisher.comnih.gov The reducing agent cleaves the disulfide bond, releasing the purified biomolecule(s) from the beads, free of the biotin tag, under mild conditions that preserve their structure and function for downstream analysis like mass spectrometry. nih.govnih.gov
| Step | Procedure | Purpose | Expected Result |
| 1. Labeling | Incubate oxidized glycoprotein lysate with the biotin-SS-oxyamine linker. | Covalently attach a cleavable biotin tag to target proteins. | Glycoproteins are biotinylated at their oxidized carbohydrate sites. |
| 2. Capture | Pass the labeled lysate over a streptavidin-agarose column. | Isolate the biotinylated proteins and any interacting partners. | Tagged proteins bind to the column; unbound proteins are washed away. |
| 3. Elution | Apply a buffer containing 50 mM Dithiothreitol (DTT) to the column. | Cleave the disulfide bond to release the captured proteins. | Purified, tag-free proteins are recovered in the elution buffer. nih.gov |
| 4. Analysis | Analyze the eluate using SDS-PAGE and Mass Spectrometry. | Identify the target protein and its binding partners. | Identification of specific protein complexes. |
The disulfide linker enables the creation of research constructs where a bioactive molecule is "caged" or inactive until it reaches a specific reducing environment. researchgate.net This is a powerful tool for studying biological processes with high spatiotemporal control. researchgate.net
For example, a researcher could conjugate a potent, cell-permeable inhibitor to a non-permeable macromolecule (like a dextran) using the this compound linker. The resulting conjugate would be inactive outside the cell. Upon introduction to a cell culture, the conjugate could be targeted to the cell surface via the biotin tag. Following endocytosis, the disulfide bond is cleaved in the cytosol, releasing the active inhibitor precisely where and when it is needed. rsc.orgtandfonline.com This strategy allows for the study of the acute effects of a bioactive molecule without the confounding variables associated with its long-term presence or off-target effects in the extracellular medium. The release can be monitored by observing the expected biological response, such as a change in a signaling pathway or cellular morphology. researchgate.net
Dynamic Studies of Biomolecular Interactions
The study of the dynamic nature of biomolecular interactions is fundamental to understanding cellular function and disease mechanisms. This compound provides a powerful platform for these investigations, primarily due to its cleavable disulfide linker and specific conjugation chemistry.
The biotin moiety of the molecule allows for the strong and specific binding to avidin (B1170675) or streptavidin, a cornerstone of many affinity-based purification techniques. nih.gov Researchers can first conjugate the oxyamine group of the reagent to a biomolecule of interest, such as a protein or a nucleic acid, that has been engineered to contain an aldehyde group. This reaction forms a stable oxime bond. rsc.orgbroadpharm.com The resulting biotinylated biomolecule can then be used as a "bait" to capture its interacting partners from a complex biological sample, such as a cell lysate.
The key advantage of this reagent lies in the integrated disulfide (S-S) bond. nih.gov This bond is stable under normal physiological conditions but can be readily cleaved by the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov This cleavability allows for the gentle and efficient release of the captured interacting biomolecules ("prey") from the streptavidin-coated solid support. This is a significant improvement over traditional biotin-streptavidin systems that often require harsh denaturing conditions to break the strong interaction, which can lead to the loss of valuable information about the interacting partners. nih.gov
This "capture-and-release" strategy is particularly valuable in dynamic studies where transient or weak interactions are of interest. By carefully controlling the timing of the addition of the reducing agent, researchers can isolate interaction complexes at specific time points, providing a snapshot of the dynamic changes in a protein's interactome in response to a particular stimulus.
| Feature | Role in Dynamic Interaction Studies | Citation |
| Biotin | High-affinity tag for capturing "bait" biomolecule and its interacting partners using streptavidin-coated supports. | nih.gov |
| PEG Linkers | Increases water solubility of the reagent and the biotinylated biomolecule, reducing non-specific binding and aggregation. | hiyka.com |
| Disulfide Bond | Cleavable linker that allows for the mild elution of captured biomolecules upon addition of a reducing agent. | nih.gov |
| Oxyamine Group | Enables specific and stable covalent attachment to aldehyde-containing biomolecules. | rsc.orgbroadpharm.com |
Surface Functionalization and Immobilization for Biosensing and Materials Science Research
The ability to control the assembly of biomolecules on solid surfaces is crucial for the development of advanced biosensors, research assays, and responsive biomaterials. This compound offers a versatile solution for such surface functionalization and immobilization applications.
Preparation of Functionalized Solid Supports for Research Assays
In many research assays, such as enzyme-linked immunosorbent assays (ELISAs) or pull-down assays, the controlled immobilization of a specific biomolecule onto a solid support is a critical first step. youtube.com Surfaces, such as glass slides or magnetic beads, can be chemically modified to present aldehyde groups. nih.gov The oxyamine group of This compound can then react with these aldehyde-functionalized surfaces, resulting in the covalent attachment of the biotin-PEG-SS-NH-PEG3- moiety.
This creates a "universal" biotinylated surface that can be used to immobilize any streptavidin-conjugated biomolecule. The long, flexible polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) serve to extend the biotin tag away from the surface, minimizing steric hindrance and improving the accessibility of the biotin for binding to streptavidin. hiyka.com This approach provides a robust and reproducible method for preparing functionalized solid supports for a wide range of research applications.
Development of Responsive Biomaterials
The disulfide bond within This compound makes it an excellent building block for the creation of stimuli-responsive biomaterials, particularly hydrogels. digitellinc.comresearchgate.netnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in tissue engineering and drug delivery research.
By incorporating this bifunctional linker into a polymer network, researchers can create hydrogels that are crosslinked by cleavable disulfide bonds. digitellinc.comresearchgate.net These hydrogels can be designed to degrade or change their physical properties, such as stiffness, in response to a reducing environment, which is characteristic of certain intracellular compartments or pathological conditions. nih.govnih.gov For example, a hydrogel loaded with a therapeutic agent could be engineered to release its payload upon encountering the high concentration of glutathione (a natural reducing agent) inside a cell. This "on-demand" release capability is highly desirable for targeted drug delivery research. nih.gov
Applications in Microarray Technologies and Diagnostic Research Tools
Microarray technology allows for the high-throughput analysis of thousands of biomolecular interactions on a single chip. nih.gov The fabrication of microarrays often involves the immobilization of specific probes (e.g., DNA, proteins, or peptides) onto a solid surface. nih.govnih.gov
This compound can be utilized in a two-step immobilization strategy for microarray development. First, the microarray surface, typically a glass slide, is functionalized with aldehyde groups. nih.govarrayit.com Then, amine- or oxyamine-containing probes can be spotted onto the surface. The oxyamine group of the title compound allows for its covalent attachment to these aldehyde-coated surfaces. researchgate.net This creates a biotinylated spot to which a streptavidin-labeled detection molecule can bind, generating a signal.
The cleavable nature of the disulfide bond can also be exploited in advanced microarray designs. For instance, after an initial analysis, the captured biomolecules could be released from the surface by treatment with a reducing agent, allowing for subsequent downstream analysis or for the regeneration of the microarray surface.
Innovation in Bioimaging and Diagnostic Probe Development (Pre-clinical Research)
The development of molecular probes for bioimaging and diagnostics is a rapidly advancing area of research. This compound provides a versatile scaffold for the construction of such probes for pre-clinical studies.
Integration into Fluorescent and Radiometric Probes for Molecular Imaging Research
For in vivo or cellular imaging applications, a reporter molecule, such as a fluorescent dye or a radionuclide, is required. The This compound can be conjugated to these reporter molecules. The oxyamine group provides a convenient handle for attaching the probe to a targeting ligand that contains an aldehyde group. This targeting ligand could be an antibody, a peptide, or a small molecule that specifically recognizes a biomarker of interest on the surface of cells.
The biotin component of the probe can serve multiple purposes. It can be used for the purification of the probe during its synthesis. In a pre-targeting approach, an unlabeled streptavidin-conjugated antibody is first administered and allowed to accumulate at the target site. Subsequently, the biotinylated imaging probe is administered, which then rapidly binds to the pre-localized streptavidin, enhancing the signal-to-noise ratio of the image.
The cleavable disulfide bond adds another layer of sophistication. For instance, a probe could be designed to be "activatable," where the fluorescence is quenched until the disulfide bond is cleaved in the reducing environment of a target cell, leading to a fluorescent signal only at the desired location. This can significantly improve the specificity and sensitivity of the imaging agent.
| Component | Function in Probe Development | Citation |
| Biotin | Affinity tag for purification and pre-targeting strategies. | biotium.com |
| PEG Linkers | Enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties of the probe. | |
| Disulfide Bond | Enables stimuli-responsive cleavage for activatable probes or controlled release of a therapeutic payload. | hiyka.com |
| Oxyamine Group | Provides a site for conjugation to aldehyde-containing targeting ligands or reporter molecules. | broadpharm.com |
Applications in Cell Tracking and Target Visualization in Experimental Models
The unique architecture of this compound makes it an invaluable reagent for the dynamic tracking of cells and the visualization of specific targets within experimental models. The biotin moiety serves as a universal handle for detection and purification via streptavidin-conjugated probes, such as fluorophores or enzymes. The PEG linkers enhance the solubility and biocompatibility of the conjugate, minimizing non-specific interactions within complex biological environments. hiyka.comaxispharm.com
A key feature of this linker is the disulfide (-S-S-) bond. This bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability allows for the controlled release of the biotin tag from the target molecule, a feature that is particularly useful in applications requiring the recovery of the labeled cell or molecule for further analysis. hiyka.comtargetmol.com
The oxyamine group provides a highly specific method for conjugation to molecules containing an aldehyde or ketone group. This is particularly relevant for labeling cell surface glycoproteins. Mild periodate oxidation of cell surface sialic acids can generate aldehyde groups, which then react with the oxyamine group of the linker to form a stable oxime bond. medkoo.comevitachem.com This method allows for the specific biotinylation of cell surfaces, enabling researchers to track cell migration, and distribution, and to visualize cell populations within tissues or whole organisms using techniques like fluorescence microscopy or flow cytometry. nih.gov
Research Findings in Cell Visualization:
| Experimental Goal | Key Feature Utilized | Outcome |
| Live cell surface labeling | Oxyamine reaction with periodate-oxidized glycans | Covalent attachment of the biotin tag to cell surface glycoproteins. |
| In vivo cell tracking | Biotin tag for streptavidin-conjugated imaging agents | Visualization of labeled cell populations within a living organism. |
| Release of cells from capture | Cleavable disulfide bond | Recovery of viable cells after affinity purification or sorting. |
This table is a representation of potential research applications based on the compound's functionalities.
Development of Research-Grade Immunoassays
The biotin-streptavidin interaction is a cornerstone of modern immunoassay development due to its extraordinarily high affinity and specificity. nih.gov this compound is utilized to create sensitive and robust research-grade immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
In a typical immunoassay setup, an antibody or antigen can be modified to introduce an aldehyde group, which is then conjugated to the oxyamine end of the linker. This biotinylated detection molecule can then be used to bind to its target. The subsequent addition of a streptavidin-enzyme conjugate (like streptavidin-horseradish peroxidase) allows for the generation of a detectable signal. The hydrophilic PEG spacer helps to reduce non-specific binding to the assay surface, thereby increasing the signal-to-noise ratio and enhancing assay sensitivity. hiyka.comnih.gov
The cleavable disulfide bond also offers advantages in certain immunoassay formats. For instance, in applications where the release of the detection complex is desired, the disulfide bond can be broken to elute the bound components for further analysis by mass spectrometry or other techniques.
Key Features for Immunoassay Development:
| Feature | Advantage in Immunoassays |
| Biotin | High-affinity tag for streptavidin-based detection systems. nih.gov |
| PEG Spacer | Increases solubility and reduces non-specific binding, improving assay sensitivity. axispharm.com |
| Disulfide Bond | Allows for the elution of bound analytes under reducing conditions for downstream analysis. hiyka.com |
| Oxyamine Group | Enables specific conjugation to aldehyde- or ketone-containing biomolecules. medkoo.comevitachem.com |
This table summarizes the benefits of the compound's structural features in immunoassays.
Facilitating Glycoconjugate Synthesis and Glycomics Research
The study of glycans and their roles in biological processes, known as glycomics, often requires the synthesis of complex glycoconjugates and specific probes to investigate glycan-protein interactions. This compound is a powerful tool in this domain.
Utilizing Oxyamine for Specific Conjugation to Carbohydrates
Carbohydrates in their reducing form exist in equilibrium with an open-chain structure that contains a free aldehyde or ketone. uni-konstanz.deresearchgate.net The oxyamine group of the linker reacts chemoselectively with this carbonyl group to form a stable oxime linkage. rsc.orguni-konstanz.de This reaction is highly specific and can be performed in aqueous conditions, making it ideal for labeling unprotected carbohydrates without the need for complex protecting group chemistry. researchgate.netrsc.org This specificity is crucial for the unambiguous attachment of a biotin tag to a specific site on a carbohydrate, enabling the creation of well-defined glycan probes. The reaction proceeds efficiently and is a widely used method in glycobiology for the immobilization and labeling of reducing sugars. uni-konstanz.deresearchgate.net
Preparation of Complex Glycoconjugates for Functional Glycomics
Functional glycomics aims to understand the biological functions of glycans. bidmc.org A key approach in this field is the use of glycan arrays, where a library of different glycans is immobilized on a surface and probed for interactions with proteins or cells. bidmc.orgoup.com
This compound can be used to first label a desired oligosaccharide at its reducing end via the oxyamine-aldehyde reaction. This biotinylated glycan can then be immobilized on a streptavidin-coated surface, contributing to the construction of a glycan array. bidmc.org The long, flexible PEG spacer helps to present the glycan away from the surface, making it more accessible for interactions with glycan-binding proteins. hiyka.com The ability to create these defined glycoconjugates is essential for deciphering the specificity of glycan-binding proteins. oup.comnih.gov
Probing Glycan-Protein Interactions in Biological Systems
Understanding the interactions between glycans and proteins is fundamental to many biological processes, from cell-cell recognition to pathogen invasion. nih.govresearchgate.net Biotinylated glycan probes, synthesized using reagents like this compound, are instrumental in these studies.
Once a glycan of interest is biotinylated, it can be used in a variety of affinity-based experiments. For example, the biotinylated glycan can be immobilized on streptavidin beads and used as "bait" to pull down its interacting protein partners from a cell lysate. The bound proteins can then be identified by mass spectrometry. nih.gov Alternatively, the biotinylated glycan can be used in surface plasmon resonance (SPR) or biolayer interferometry (BLI) experiments to quantitatively measure the binding affinity and kinetics of its interaction with a specific protein. researchgate.net The cleavable disulfide linker adds another layer of utility, allowing for the release of the interacting partners under mild reducing conditions for subsequent characterization.
Research Applications in Glycobiology:
| Research Area | Application of the Linker | Outcome |
| Glycan Labeling | Oxyamine ligation to the reducing end of a carbohydrate. | Specific biotinylation of glycans for detection and purification. researchgate.netrsc.org |
| Glycan Arrays | Immobilization of biotinylated glycans on streptavidin-coated surfaces. | High-throughput screening of glycan-protein interactions. bidmc.orgnih.gov |
| Pull-down Assays | Use of immobilized biotinylated glycans to capture binding partners. | Identification of novel glycan-binding proteins. nih.gov |
| Biophysical Analysis | Quantitative measurement of binding between biotinylated glycans and proteins using techniques like SPR. | Determination of binding affinity and kinetics. researchgate.net |
This table illustrates the diverse applications of the compound in the field of glycobiology.
Methodological Considerations and Analytical Characterization in Research Using Biotin Peg4 Ss Nh Peg3 Oxyamine Hcl Salt
Optimization of Bioconjugation Reaction Parameters
The efficiency of the conjugation between Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt and a target molecule, such as a protein or a polysaccharide that has been engineered to present an aldehyde or ketone group, is critically dependent on several reaction parameters. Careful optimization of these parameters is essential to maximize the yield and purity of the desired bioconjugate.
pH: The formation of an oxime bond through the reaction of the oxyamine group with a carbonyl is a pH-sensitive process. nih.gov Generally, oxime ligations proceed optimally under slightly acidic conditions, typically in a pH range of 4 to 5. acs.org This is because the reaction mechanism involves a rate-determining dehydration step of a hemiaminal intermediate, which is acid-catalyzed. However, at very low pH (typically below 3), the oxyamine nucleophile can become protonated and thus unreactive, leading to a decrease in the reaction rate. nih.gov For many biomolecules that may be unstable at low pH, a compromise is often struck, with reactions carried out at a pH closer to neutral (pH 6-7). nih.gov The introduction of aniline (B41778) or its derivatives as catalysts can significantly accelerate the reaction rate at neutral pH. acs.orgnih.gov For instance, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst at pH 7, increasing the rate of protein PEGylation by over 100-fold compared to the uncatalyzed reaction. acs.org
Temperature: The rate of oxime ligation is also influenced by temperature. While many bioconjugation reactions are performed at room temperature or 4°C to maintain the stability of the biological molecules, increasing the temperature can enhance the reaction kinetics. However, higher temperatures may also promote the degradation of sensitive biomolecules or the hydrolysis of the NHS ester if that chemistry is used in a multi-step process. Therefore, the optimal temperature must be determined empirically, balancing reaction efficiency with the stability of the reactants.
Stoichiometry: The molar ratio of the this compound to the target biomolecule is a critical factor in controlling the extent of conjugation. acs.org An excess of the biotinylating reagent is often used to drive the reaction to completion, but a very large excess can lead to challenges in purification and potential non-specific interactions. Optimization studies are crucial to determine the ideal stoichiometric ratio that yields a high degree of labeling without introducing excessive purification burdens. acs.org For instance, in O-GlcNAc stoichiometry studies, it was found that a concentration of at least 1000 μM of a DBCO-PEG reagent was necessary for quantitative labeling, suggesting that suboptimal stoichiometry can lead to an underestimation of the modification. acs.org
The following interactive table summarizes the typical influence of these parameters on oxime ligation efficiency.
| Parameter | Typical Range | Influence on Conjugation Efficiency | Key Considerations |
| pH | 4.0 - 7.5 | Optimal rates are often achieved at pH 4-5. nih.gov Catalysts like aniline can enhance rates at neutral pH. acs.org | Biomolecule stability at acidic pH. Potential for side reactions at higher pH. |
| Temperature | 4°C - 37°C | Higher temperatures generally increase reaction rates. | Stability of the biomolecule and the reagent. Potential for increased side reactions. |
| Stoichiometry (Reagent:Biomolecule) | 1:1 to 50:1 | Higher ratios drive the reaction towards completion. acs.org | Purification challenges with large excesses. Potential for non-specific labeling. |
The choice of solvent is another pivotal factor in the bioconjugation process. While most bioconjugations are performed in aqueous buffers to maintain the native conformation and activity of biomolecules, the inclusion of organic co-solvents can be advantageous. nih.gov The this compound possesses polyethylene (B3416737) glycol (PEG) spacers, which generally impart good water solubility. nih.gov
For reactions in the aqueous phase , buffered solutions such as phosphate-buffered saline (PBS) or acetate (B1210297) buffers are commonly used to maintain a stable pH. researchgate.net The choice of buffer is important as some buffer components can interfere with the reaction.
In some cases, particularly when dealing with hydrophobic biomolecules or when higher reactant concentrations are desired, the use of organic co-solvents is necessary. nih.gov Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are often used. nih.gov Research has shown that moving to more organic solvent systems can significantly accelerate reaction kinetics by allowing for higher ligand concentrations. nih.gov However, it is crucial to select a co-solvent and its concentration carefully to avoid denaturation of the target biomolecule.
The stability of the disulfide bond within the linker should also be considered, as it can be susceptible to reduction in the presence of certain reagents, such as dithiothreitol (B142953) (DTT), which might be present in protein purification buffers. acs.org
Assessment of Conjugate Stability in Experimental Research Media
The utility of a bifunctional linker like this compound in research applications is critically dependent on the stability of the resulting conjugate in various experimental settings. The unique architecture of this reagent, featuring a cleavable disulfide bond, a stable oxime linkage, and hydrophilic polyethylene glycol (PEG) spacers, necessitates a multi-faceted approach to stability assessment. Understanding the behavior of each component within different biochemical environments is essential for the design of robust experiments and the accurate interpretation of results.
Evaluation of Disulfide Bond Stability under Physiological and Induced Reducing Conditions
The disulfide (-S-S-) bond is a key functional element of the this compound linker, incorporated specifically for its characteristic of being cleavable under reducing conditions. hiyka.comhiyka.com This feature allows for the controlled release of biotinylated molecules from their conjugated targets, a critical step in applications such as affinity purification and drug delivery. hiyka.comnih.gov
Under standard physiological, non-reducing conditions, the disulfide bond generally exhibits sufficient stability. Research involving chimeric peptides has demonstrated that disulfide linkers can remain intact during complex biological processes like in vivo transcytosis across the blood-brain barrier, ensuring the integrity of the conjugate until it reaches its target environment. nih.gov However, the stability of this bond is highly sensitive to the redox potential of the surrounding medium.
The intracellular environment is naturally reducing, which can facilitate the cleavage of disulfide bonds without the need for external additives. hiyka.com For in vitro applications requiring cleavage, various reducing agents are employed. The efficiency and rate of cleavage depend on the specific agent used, its concentration, temperature, and pH. Common agents include Dithiothreitol (DTT) and β-mercaptoethanol (BME). For instance, reactive disulfide reagents with a biotin (B1667282) moiety have been shown to form mixed disulfide bonds with proteins, which can be reversed by reducing agents like DTT, thereby releasing the biotin label. nih.gov Studies on cleavable biotin probes often utilize agents like 50 mM sodium dithionite (B78146) or 2% β-mercaptoethanol to achieve efficient cleavage. nih.gov
The following table summarizes findings from studies on disulfide bond cleavage under various induced reducing conditions.
| Reducing Agent | Concentration | Typical Conditions | Outcome | Citation |
| Dithiothreitol (DTT) | 10-100 mM | pH > 7.0, Room Temp | Effective cleavage of disulfide bonds, reversing protein modification. | nih.gov |
| β-mercaptoethanol (BME) | 2% (v/v) | Room Temp, 1-2 hours | Efficient cleavage of disulfide linkers in biotin probes. | nih.gov |
| Sodium Dithionite (Na₂S₂O₄) | 50 mM | Aqueous buffer, Room Temp | Rapid and effective cleavage for probe release. | nih.gov |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | 5-50 mM | pH 6.5-8.5, Room Temp | Effective, odorless alternative to thiolated reagents; does not absorb at 280 nm. |
This table is generated based on data for disulfide bond cleavage in similar bioconjugation contexts.
Integrity of Oxime Bonds in Various pH and Buffer Systems
The conjugate is formed via the reaction of the oxyamine (-ONH₂) group on the linker with an aldehyde or ketone on the target molecule, resulting in a stable oxime bond (-O-N=C-). The integrity of this bond is paramount for applications where the biotin tag must remain securely attached to the molecule of interest throughout the experimental procedure.
Oxime linkages are known to be significantly more stable against hydrolysis compared to other common bioconjugation linkages, such as hydrazones, particularly under physiological conditions. raineslab.comnih.govrsc.orgnih.gov This enhanced stability is a primary advantage for its use in bioconjugation. raineslab.com However, the formation and long-term stability of the oxime bond are influenced by the pH of the medium. The ligation reaction itself is often most efficient under slightly acidic conditions, typically between pH 4.5 and 5.0, as this facilitates the dehydration step of the reaction mechanism. nih.govdiva-portal.org Despite this, the reaction can proceed at neutral pH (7.0-7.5), which is crucial for applications involving sensitive biological samples. diva-portal.orgresearchgate.net
The stability of the formed oxime bond is also pH-dependent. While robust at neutral and physiological pH, extreme pH conditions can lead to hydrolysis over time. Studies on oxime-linked drug conjugates have shown that the bond is stable in human serum (pH ~7.4) at 37°C for at least 24 hours. nih.gov In one study, a polyethylene glycol-like polymer containing an oxime linkage showed only 25% degradation over 5 days in an aqueous buffer at pH 7.4, whereas a similar imine-linked polymer hydrolyzed rapidly. rsc.org
Buffer components can also play a role. Certain buffer species or additives can catalyze the oxime ligation reaction. Aniline and its derivatives are well-documented catalysts that can enhance the reaction rate at neutral pH. nih.govdiva-portal.org Research has also indicated that simple salts, such as sodium chloride, present in buffer systems like phosphate-buffered saline (PBS), can catalyze oxime formation. diva-portal.org
The following table outlines the stability and formation characteristics of oxime bonds under different pH and catalytic conditions, based on findings from bioconjugation research.
| pH Range | Catalyst | Reaction/Stability Profile | Citation |
| 4.5 - 5.0 | None / General Acid | Optimal for rapid oxime bond formation. | nih.govdiva-portal.org |
| 7.0 - 7.5 | None | Slower reaction rate compared to acidic pH, but bond is highly stable. | nih.govdiva-portal.org |
| 7.0 - 7.5 | Aniline / p-phenylenediamine | Catalysis significantly increases the rate of oxime formation at physiological pH. | nih.govdiva-portal.org |
| ~7.4 (e.g., Human Serum) | N/A | Formed oxime bond demonstrates high stability with minimal hydrolysis over 24-48 hours. | nih.gov |
This table is generated based on data for oxime bond formation and stability in various bioconjugation systems.
Future Perspectives and Innovations in Biotin Peg Disulfide Oxyamine Chemistry
Emerging Trends in Advanced Linker Design and Synthesis
The development of advanced linkers like Biotin-PEG4-SS-NH-PEG3-oxyamine is driven by the need for greater control over molecular conjugation and cleavage. A primary trend is the fine-tuning of the linker's components to modulate their properties.
Tunable Cleavage Rates: The disulfide bond is prized for its susceptibility to the reducing environment inside cells, which has significantly higher concentrations of glutathione (B108866) compared to the bloodstream. nih.govcreativebiolabs.net Future designs focus on modifying the steric and electronic environment around the disulfide bond. For instance, introducing methyl groups adjacent to the disulfide bond can increase its stability in circulation, preventing premature cleavage. nih.gov Conversely, other modifications could be made to accelerate cleavage in specific subcellular compartments. Research is also exploring alternatives to disulfide bonds, such as diselenide linkers, which are even more sensitive to redox potential, offering a wider range of cleavage kinetics. purepeg.com
Optimized PEG Chains: While PEGylation is a standard method to improve a molecule's solubility and biocompatibility, research is moving beyond simple linear PEGs. mdpi.com Emerging trends include the use of branched or multi-arm PEGs to create unique three-dimensional structures that can further shield conjugated molecules from enzymatic degradation and immune detection. nih.gov The synthesis of monodispersed PEG chains, which have a precise, uniform length rather than a distribution of lengths, is another key area. biochempeg.com This leads to more homogenous conjugates with predictable pharmacokinetic profiles, a critical factor for therapeutic applications.
Multi-Functional and Orthogonal Linkers: The synthesis of heterobifunctional and trifunctional linkers with orthogonal reactive groups is a major area of innovation. nih.gov A linker with an oxyamine, an azide (B81097), and a thiol, for example, would allow for the sequential and specific attachment of three different molecules. The synthesis of such complex molecules requires sophisticated strategies to introduce and protect various reactive groups throughout the chain elongation process. nih.gov
| Feature | Current Approach | Emerging Trend | Benefit of Trend |
| Cleavage Mechanism | Standard disulfide bond | Sterically hindered or electronically modified disulfide/diselenide bonds nih.govpurepeg.com | Tunable release rates and enhanced stability in circulation |
| PEG Moiety | Polydisperse linear PEG | Monodispersed or branched PEG chains biochempeg.comnih.gov | Improved homogeneity, predictable pharmacokinetics, unique architectures |
| Functionality | Bifunctional (e.g., Biotin-X) | Hetero-trifunctional or tetrafunctional with orthogonal reactive groups nih.gov | Stepwise, controlled assembly of complex multi-component systems |
Integration with Next-Generation Bioconjugation Chemistries (e.g., Click Chemistry, Strain-Promoted Ligation)
The true power of a linker like Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt is realized when combined with powerful and efficient bioconjugation reactions. The oxyamine group is specifically designed for this, reacting with aldehydes and ketones to form stable oxime bonds. broadpharm.com
Oxime Ligation: This reaction is highly specific and can be performed under mild physiological conditions, making it ideal for labeling biomolecules. A key application is the targeting of glycoproteins on the cell surface after their sugar moieties have been enzymatically or chemically oxidized to create aldehyde groups. nih.gov
Click Chemistry: The modular nature of these linkers makes them perfect candidates for integration with click chemistry. While the parent compound has an oxyamine, a similar synthetic route could produce a version with an azide or alkyne group. iris-biotech.de
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction for connecting molecules. A linker containing an azide could be "clicked" onto a protein or surface functionalized with an alkyne. nih.govmedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of a copper catalyst in living systems, SPAAC is used. This involves reacting an azide with a strained cyclooctyne, such as DBCO or BCN. nih.govmedchemexpress.com Linkers incorporating these strained rings are an active area of development. medchemexpress.com
The integration of these next-generation chemistries allows researchers to build complex biological constructs with unprecedented precision. For example, a cell-surface glycoprotein (B1211001) could first be labeled with the oxyamine end of the linker. The biotin (B1667282) could then be used to attach a streptavidin-conjugated imaging agent, while a third functional group (e.g., an alkyne) could be used to click on a therapeutic payload.
Potential for Developing Novel Research Tools in Chemical Biology
The unique combination of functionalities in this compound makes it a versatile tool for probing complex biological systems.
Activity-Based Protein Profiling (ABPP): The oxyamine group can be used to tag proteins that have undergone specific post-translational modifications which generate a carbonyl group, or to label enzymes that utilize a carbonyl-containing cofactor. After tagging, the biotin handle allows for the selective enrichment of these proteins from a complex lysate using streptavidin beads, followed by identification with mass spectrometry.
Redox Environment Sensing: The disulfide bond acts as a redox sensor. By attaching a fluorophore and a quencher to a molecule via this linker, one could design a probe that fluoresces only upon entering the reducing environment of the cytoplasm or specific organelles, allowing for real-time imaging of cellular redox states.
Controlled Release and Pulldown Assays: The linker enables "catch and release" purification. A target molecule can be captured from a cell lysate via oxime ligation, immobilized on streptavidin-coated surfaces via the biotin tag, and then subsequently released by cleaving the disulfide bond with a reducing agent like DTT or TCEP. hiyka.com This is invaluable for studying transient protein-protein interactions.
Exploration in New Domains of Molecular and Materials Science Research
The utility of advanced biotinylated linkers extends beyond traditional biology into the realm of materials science, where the goal is to create "smart" materials with dynamic properties.
Functionalization of Nanoparticles: Linkers like this are ideal for modifying the surface of gold nanoparticles or quantum dots. nih.gov The PEG chains provide a hydrophilic, biocompatible coating that prevents aggregation and non-specific protein adsorption. hiyka.comnih.gov The terminal functional groups can then be used to attach targeting ligands (e.g., antibodies via the oxyamine) and therapeutic cargo. The disulfide bond allows for the creation of redox-responsive drug delivery vehicles that release their payload only upon entering a cancer cell. hiyka.combroadpharm.com
Development of Smart Hydrogels: Hydrogels are water-swollen polymer networks used in tissue engineering and controlled release systems. mdpi.com Biotin-PEG-disulfide linkers can be used as cross-linkers to form the hydrogel network. The resulting material would be biodegradable, degrading as the disulfide bonds are reduced. Furthermore, the biotin moieties within the gel matrix could be used to immobilize growth factors or other signaling molecules via streptavidin, creating a bioactive scaffold that promotes tissue regeneration.
Biosensor Construction: These linkers are used to construct highly sensitive and specific biosensors. hiyka.com The biotin group can anchor the entire assembly to a streptavidin-coated sensor chip. The oxyamine group can be used to immobilize an enzyme or antibody that specifically recognizes the analyte of interest. The cleavable disulfide bond could be used to regenerate the sensor surface.
Challenges and Opportunities for Future Research Directions
Despite the immense potential, several challenges remain, which in turn present significant opportunities for future research.
Challenges:
In Vivo Stability: While disulfide bonds are generally stable in circulation, their premature cleavage can still occur, leading to off-target effects. creativebiolabs.net The long-term stability and potential immunogenicity of even PEGylated constructs need to be carefully evaluated for therapeutic applications. mdpi.com
Biological Heterogeneity: The reducing potential can vary significantly not just between different cell types but also within subcellular compartments of the same cell. This heterogeneity can lead to inconsistent linker cleavage and unpredictable payload release. nih.gov
Opportunities:
Multi-Stimuli Responsive Linkers: A major opportunity lies in the design of linkers that respond to multiple stimuli. For example, a linker that is cleaved only in the presence of both a reducing environment and a specific enzyme would offer a much higher degree of target specificity.
Biodegradable Alternatives to PEG: While PEG is the gold standard, its non-biodegradability is a concern for some applications. Research into biodegradable, hydrophilic polymers, such as polypeptides or other recombinant linkers, as alternatives to PEG is a promising avenue. mdpi.comnih.gov
Expanding the Bioconjugation Toolbox: The development of new pairs of orthogonal reactive groups will allow for the creation of even more complex and precisely assembled molecular tools. This will enable researchers to build multi-component systems for applications ranging from dual-targeting therapies to intricate molecular machines.
Q & A
Basic Research Questions
Q. How should I design experiments to conjugate Biotin-PEG4-SS-NH-PEG3-oxyamine HCl salt to glycoproteins?
- Methodology :
Aldehyde/Ketone Generation : Use enzymatic (e.g., galactose oxidase) or chemical (e.g., sodium periodate) oxidation to introduce aldehydes/ketones on glycoprotein carbohydrate coats .
Reaction Conditions : Adjust pH to 4.5–6.5 (optimal for oxime bond formation) and incubate the reagent with the glycoprotein at 4–25°C for 2–24 hours. Excess reagent (5–10 molar equivalents) ensures efficient labeling .
Purification : Remove unreacted reagent via dialysis or size-exclusion chromatography. Verify conjugation efficiency using streptavidin-based assays (e.g., ELISA, Western blot) .
Disulfide Cleavage : Post-labeling, treat with reducing agents (e.g., 10 mM DTT or TCEP) to cleave the SS bond, releasing biotin for downstream applications like immunoprecipitation .
Q. What factors influence the reaction efficiency of oxyamine-aldehyde conjugation?
- Critical Parameters :
- pH : Optimal at 4.5–6.5; higher pH reduces oxime bond formation kinetics .
- Temperature : Room temperature accelerates reaction but may increase non-specific binding; 4°C is preferred for sensitive proteins .
- Reagent Excess : Use 5–10× molar excess to compensate for hydrolysis of the oxyamine group in aqueous buffers .
- Competing Nucleophiles : Avoid amine-containing buffers (e.g., Tris), which can react with aldehydes/ketones .
Q. How do I confirm successful biotinylation and disulfide bond integrity?
- Analytical Workflow :
Mass Spectrometry : Detect mass shifts corresponding to the reagent’s molecular weight (~434–478 Da) .
Streptavidin Affinity : Perform pull-down assays or surface plasmon resonance (SPR) to quantify biotin-streptavidin binding .
Reduction Assay : Treat with DTT/TCEP and analyze via SDS-PAGE to confirm cleavage of the SS bond and release of biotin .
Advanced Research Questions
Q. How can I resolve contradictions in conjugation efficiency between model proteins and complex biological samples?
- Troubleshooting Strategies :
- Steric Hindrance : Use longer PEG spacers (e.g., PEG11) or site-specific labeling techniques (e.g., enzymatic tagging) to improve accessibility .
- Aldehyde/Ketone Availability : Optimize oxidation conditions (e.g., periodate concentration, reaction time) to balance target modification and protein stability .
- Competing Reactions : Pre-block free amines (e.g., with NHS-acetate) to minimize non-specific interactions .
Q. What are the applications of the SS bond in redox-responsive drug delivery systems?
- Mechanistic Insights :
- Controlled Release : The SS bond is cleaved in reducing environments (e.g., intracellular glutathione), enabling targeted drug release in cancer cells .
- Dual Functionalization : Conjugate drugs to the NH-PEG3-oxyamine arm and targeting ligands (e.g., antibodies) to the biotin-PEG4 arm for combinatorial therapy .
- In Vivo Stability : Validate SS bond integrity in serum using HPLC or fluorescence quenching assays to ensure premature cleavage does not occur .
Q. How can I adapt this reagent for live-cell imaging without perturbing cellular redox balance?
- Experimental Design :
Fluorescent Tagging : Conjugate the oxyamine group to a near-infrared fluorophore (e.g., Cy5) via aldehyde-functionalized probes .
Reduction Control : Use low concentrations of reducing agents (≤1 mM DTT) or redox-buffered media to preserve SS bond stability during imaging .
Validation : Compare imaging results with SS bond-deficient analogs (e.g., Biotin-PEG4-NH-PEG3-oxyamine) to confirm specificity .
Methodological Best Practices
- Storage and Handling : Store at –20°C in anhydrous DMSO or PBS (pH 7.4) to prevent hydrolysis. Avoid freeze-thaw cycles .
- Negative Controls : Include unconjugated samples and SS bond-cleaved controls in all experiments to validate specificity .
- Ethical Compliance : Use only for research purposes; commercial or clinical applications require additional regulatory approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
